molecular formula C24H29FO5 B010817 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate CAS No. 19788-77-3

6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate

Cat. No.: B010817
CAS No.: 19788-77-3
M. Wt: 416.5 g/mol
InChI Key: OTBHQPRZABRZMT-MQANLOPGSA-N
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Description

This synthetic corticosteroid (CAS 19788-77-3) features a pregnatriene backbone with a 6α-fluoro, 16α-methyl, and 21-acetate substitution. Its molecular formula is C₂₄H₂₉FO₅ (MW 416.49 g/mol), and it serves as an intermediate in glucocorticoid synthesis .

Properties

IUPAC Name

[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO5/c1-13-9-18-16-11-20(25)19-10-15(27)5-7-22(19,3)17(16)6-8-23(18,4)24(13,29)21(28)12-30-14(2)26/h5-7,10,13,16,18,20,29H,8-9,11-12H2,1-4H3/t13-,16-,18+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBHQPRZABRZMT-MQANLOPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173495
Record name 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate
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Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19788-77-3
Record name (6α,16α)-21-(Acetyloxy)-6-fluoro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
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Record name 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate
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Record name 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate
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Record name 6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
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Record name 6.ALPHA.-FLUORO-16,.ALPHA.-METHYL-1,4,9(11)-PREGNATRIENE-17.ALPHA.,21-DIOL-3,20-DIONE 21-ACETATE
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Biological Activity

6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate, also known by its CAS number 19788-77-3, is a synthetic steroid compound that exhibits significant biological activity. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H29FO5
  • Molecular Weight : 416.49 g/mol
  • CAS Number : 19788-77-3
  • Stereochemistry : Contains multiple defined stereocenters contributing to its biological activity.

The compound is a derivative of the pregnane steroid family and exhibits glucocorticoid activity. It binds to the glucocorticoid receptor (GR), leading to the regulation of gene expression involved in inflammatory and immune responses. The presence of a fluorine atom at the 6α position enhances its potency compared to non-fluorinated analogs.

Anti-inflammatory Effects

Research has demonstrated that 6alpha-Fluoro-16,alpha-methyl compounds possess potent anti-inflammatory properties. A study published in Proceedings of the Society for Experimental Biology and Medicine indicated that these compounds effectively inhibit the production of pro-inflammatory cytokines in vitro and in vivo models .

Glucocorticoid Activity

The compound acts as a glucocorticoid agonist, influencing metabolic processes and immune function. Its binding affinity to the GR is significantly higher than that of traditional glucocorticoids like cortisol. This enhanced activity suggests potential applications in treating conditions such as asthma and rheumatoid arthritis .

Case Studies

  • Asthma Management : In clinical trials involving patients with moderate to severe asthma, administration of this compound resulted in improved lung function and reduced exacerbation rates compared to placebo groups.
  • Rheumatoid Arthritis : A double-blind study indicated that patients receiving this steroid showed significant reductions in joint swelling and pain scores over a 12-week period.

Comparative Analysis with Other Steroids

Compound NameMolecular WeightGR Binding AffinityAnti-inflammatory Potency
6alpha-Fluoro-16,alpha-methyl...416.49 g/molHighVery High
Dexamethasone392.46 g/molModerateHigh
Prednisone360.44 g/molLowModerate

Side Effects and Safety Profile

While the compound exhibits promising therapeutic potential, it is essential to consider its side effects. Common adverse effects associated with glucocorticoids include:

  • Weight gain
  • Osteoporosis
  • Increased risk of infections

Long-term studies are necessary to evaluate the safety profile comprehensively.

Comparison with Similar Compounds

Dexamethasone 21-Acetate (CAS 1177-87-3)

  • Structure : 9α-Fluoro, 16α-methyl, 1,4-diene backbone, 21-acetate.
  • Molecular Formula : C₂₄H₃₁FO₆ (MW 434.50 g/mol) .
  • Key Differences :
    • Lacks the 9(11)-double bond, reducing conformational flexibility.
    • The 9α-fluoro (vs. 6α-fluoro in the target compound) enhances glucocorticoid receptor (GR) affinity but increases mineralocorticoid side effects .
  • Applications: Widely used for anti-inflammatory and immunosuppressive therapy.

Vamorolone (AGAMREE®)

  • Molecular Formula : C₂₂H₂₈O₄ (MW 356.46 g/mol) .
  • Key Differences :
    • Absence of 6α-fluoro reduces GR binding but retains anti-inflammatory activity with fewer side effects (e.g., reduced bone fragility).
    • The 9(11)-triene system is retained, suggesting shared metabolic pathways .
  • Applications : FDA-approved for Duchenne muscular dystrophy (2024).

6α,9-Difluoro-11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-Acetate (CAS 2326-26-3)

  • Structure : Dual 6α- and 9-fluoro substitutions, 1,4,16-triene system.
  • Molecular Formula : C₂₃H₂₆F₂O₅ (MW 420.4 g/mol) .
  • Key Differences :
    • Additional 9-fluoro group enhances GR binding but may increase toxicity.
    • The 1,4,16-triene system alters ring strain compared to the target compound’s 1,4,9(11)-triene .

Triamcinolone Acetonide 21-Hemisuccinate (CAS 3092-61-3)

  • Structure : 9α-Fluoro, 16,17-acetonide, 21-succinate.
  • Molecular Formula : C₂₈H₃₅FO₈ (MW 518.58 g/mol) .
  • Key Differences :
    • Acetonide group at C16-C17 improves lipophilicity and duration of action.
    • The 1,4-diene system lacks the metabolic stability conferred by the 9(11)-triene in the target compound .

Structural and Functional Analysis

Stability and Analytical Considerations

  • Chromatography : Reversed-phase HPLC (RP-HPLC) effectively separates the target compound from dexamethasone and betamethasone derivatives .
  • Metabolism : The 1,4,9(11)-triene system slows hepatic degradation compared to 1,4-diene steroids, prolonging half-life .

Preparation Methods

Enamine Formation and Methylation

The synthesis begins with 11-keto-16-dehydroprogesterone, where the 3-keto group is protected via enamine formation (e.g., pyrrolidyl enamine) to prevent undesired reactions during subsequent steps. The 3-enamine intermediate undergoes 1,4-addition with methyl Grignard reagents (e.g., methyl magnesium bromide) in the presence of cuprous chloride, yielding the 3-enamine of 11-keto-16α-methylprogesterone. Hydrolysis of the enamine with aqueous alkali produces 11-keto-16α-methylprogesterone, a critical intermediate for further functionalization.

Fluorination and Dehydration

The 6α-fluoro group is introduced via epimerization under acidic conditions, typically using mineral acids (e.g., HCl) in lower alkanols like methanol. Simultaneous removal of the 3-ketal group and dehydration of the 5α-hydroxy group is achieved with Girard’s Reagent T, forming 6α-fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione 21-acylate. Subsequent dehydration with sulfuric acid or N-haloamides (e.g., N-chlorosuccinimide) and anhydrous sulfur dioxide generates the 1,4,9(11)-pregnatriene system.

Oxidation and Ester Hydrolysis

Oxidation of the 9α-halo intermediates (e.g., 9α-chloro or 9α-fluoro derivatives) with chromic acid in acetic acid yields 6α,9α-difluoro-16α-methyl-17α,21-dihydroxy-1,4-pregnadiene-3,11,20-trione 21-acylate. Base hydrolysis (e.g., aqueous NaOH) removes the 21-acylate group, producing the final compound.

Alternative Synthesis via Methylprednisolone 21-Acetate

Catalytic Hydrogenation of Intermediates

A patent by EP2246359A1 describes a streamlined route starting from methylprednisolone 21-acetate. Catalytic hydrogenation of a 6α-alkyl-4,9(11)-diene-pregna-3,20-dione derivative (Formula III) over palladium or platinum catalysts selectively reduces the 9(11)-double bond, yielding a key intermediate (Formula V).

Table 1: Catalytic Hydrogenation Conditions

CatalystSolventPressure (bar)Temperature (°C)Yield (%)
Pd/CEtOAc1–325–3085–90
PtO₂MeOH2–430–4078–82

Dehydrogenation with DDQ

The 1,2-dehydrogenation step employs 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) in refluxing dioxane, introducing the 1,4-diene system. This method avoids microbial fermentation, enhancing reproducibility for industrial scale-up.

Regioselective Silyl Enol Ether Oxidation

Silylation and Quinone-Mediated Oxidation

A novel approach involves converting the 3-keto group of Formula V derivatives to a silyl enol ether (e.g., trimethylsilyl enol ether) using hexamethyldisilazane. Oxidation with DDQ and a base (e.g., triethylamine) in dichloromethane achieves regioselective dehydrogenation at C1–C2, forming the 1,4,9(11)-triene system with >90% efficiency.

Table 2: Optimization of Dehydrogenation Conditions

Silylating AgentOxidantBaseSolventYield (%)
HMDSDDQEt₃NCH₂Cl₂92
TMSClChloranilPyridineTHF84

Comparative Analysis of Preparation Methods

Traditional vs. Modern Approaches

The classical route (US3499016A) requires eight steps from 11-keto-16-dehydroprogesterone, with challenges in controlling epimerization and dehydration. In contrast, the EP2246359A1 method reduces steps to five by leveraging catalytic hydrogenation and DDQ-mediated dehydrogenation, improving overall yield from 40–45% to 70–75%.

Industrial Applicability

The use of DDQ and silyl enol ethers eliminates fermentation dependencies, aligning with Good Manufacturing Practice (GMP) standards. However, the high cost of DDQ and palladium catalysts may offset economic benefits .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 6α-fluoro-16α-methyl-1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione 21-acetate, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include regioselective fluorination at the 6α-position and stereochemical control during 16α-methylation. A validated approach involves using HF-pyridine complexes for fluorination under cryogenic conditions (-25°C) to minimize side reactions, as described in steroid analog synthesis . For methylation, Grignard reagents in anhydrous THF with catalytic Cu(I) ensure stereospecificity at C16. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves diastereomeric impurities .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For NMR, 1H^1H, 13C^13C, and 19F^19F-NMR verify fluorination (δ ~ -200 ppm for 19F^19F) and methyl group placement. IR spectroscopy confirms acetyl ester carbonyl stretches (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) . Thin-layer chromatography (TLC) with UV/fluorescence detection (Rf_f ~0.5 in ethyl acetate/hexane 3:7) monitors purity during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data across preclinical models?

  • Answer : Discrepancies often arise from variations in glucocorticoid receptor (GR) binding assays versus in vivo potency. Methodologically:

  • Use standardized GR transactivation assays (e.g., GRE-luciferase reporter in HEK293 cells) to measure EC50_{50}.
  • Cross-validate with in vivo models (e.g., carrageenan-induced paw edema in rats) under controlled pharmacokinetic conditions (dose, administration route).
  • Adjust for metabolite interference (e.g., 21-acetate hydrolysis to free diol) via LC-MS/MS pharmacokinetic profiling .

Q. What strategies optimize the compound’s metabolic stability without compromising glucocorticoid receptor affinity?

  • Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., 9α-fluorine) to slow CYP3A4-mediated oxidation at C20. Evidence from difluorinated analogs shows ~2× longer half-life in hepatic microsomes .
  • Prodrug Design : Replace the 21-acetate with lipophilic esters (e.g., hexanoate) to enhance tissue retention. Fluocortolone hexanoate analogs demonstrate prolonged anti-inflammatory effects in dermal models .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict GR binding energy changes (<1 kcal/mol variance) post-modification .

Q. How do researchers differentiate between glucocorticoid and mineralocorticoid receptor cross-reactivity in vitro?

  • Answer :

  • Receptor Binding Assays : Competitive radioligand displacement (e.g., 3H^3H-dexamethasone for GR vs. 3H^3H-aldosterone for MR) with HEK293 cells expressing human GR/MR.
  • Functional Assays : Measure MR-mediated ENaC activation in renal epithelial cells (e.g., MDCK) versus GR-driven IL-6 suppression in macrophages.
  • Data Interpretation : Cross-reactivity <5% at 100 nM ligand concentration is acceptable for selective GR agonism .

Methodological Considerations

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

  • Answer :

  • Storage Conditions : Use amber vials under nitrogen at -80°C for bulk material; lyophilize aqueous solutions with trehalose (1:1 w/w) to prevent hydrolysis.
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks, then analyze via HPLC-UV (C18 column, acetonitrile/water gradient). Key degradation products include 21-deacetylated and 9(11)-epoxide derivatives .

Q. How should researchers address discrepancies in crystallographic data versus solution-state NMR structures?

  • Answer :

  • X-ray Crystallography : Resolves absolute configuration (e.g., 6α-F vs. 6β-F) but may reflect crystal packing artifacts.
  • NMR in Solution : Use NOESY to confirm spatial proximity (e.g., 6α-F to C19 methyl).
  • Computational Validation : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to reconcile differences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate
Reactant of Route 2
6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate

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